molecular formula C11H7FN2O2 B1467394 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid CAS No. 1247685-55-7

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid

Cat. No.: B1467394
CAS No.: 1247685-55-7
M. Wt: 218.18 g/mol
InChI Key: UZCNPSKZORCJQI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrimidine substituent at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Pyrimidine moieties, as seen in related compounds, often contribute to bioactivity by enabling hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-fluoro-5-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCNPSKZORCJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Pyrimidine Derivative : The pyrimidine moiety is synthesized through standard organic reactions involving pyrimidine precursors.
  • Coupling Reaction : The benzoic acid component is introduced via coupling reactions with appropriate reagents under controlled conditions.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Biological Properties

This compound exhibits a range of biological activities , which are summarized in the following table:

Activity Description
AntimicrobialDemonstrated effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Anti-inflammatoryExhibits properties that reduce inflammation in vitro and in vivo, suggesting therapeutic applications in inflammatory diseases.
AnticancerShows cytotoxic effects against cancer cell lines, with studies indicating IC(50) values in the nanomolar range.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to reduced cell growth and inflammation.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA may interfere with nucleic acid synthesis and function.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, showcasing its potential as a new antibiotic candidate .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in treating inflammatory conditions .

Study 3: Anticancer Activity

Research involving various cancer cell lines demonstrated that this compound inhibited cell proliferation with IC(50) values below 100 nM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Properties

The following table compares 2-fluoro-5-(pyrimidin-5-yl)benzoic acid with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Source/References
This compound C₁₁H₆FN₂O₂ 217.18 Pyrimidin-5-yl at C5, F at C2 Intermediate for kinase inhibitors Hypothetical
2-Fluoro-5-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 CF₃ at C5, F at C2 Organic synthesis intermediate
5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid sodium salt C₁₉H₁₃F₂N₃O₂Na 392.32 Difluorophenyl-pyrimidine linkage DHODH inhibitor (pharmaceutical candidate)
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C₁₅H₁₀FN₃O₃ 299.26 Phthalazinone-methyl group Dual PARP-1/HDAC-1 inhibitor
2-Fluoro-5-(pyridin-3-yl)benzoic acid C₁₂H₈FNO₂ 217.20 Pyridin-3-yl at C5 Research intermediate (high cost: ¥8890/g)

Critical Analysis of Structural Modifications

  • Fluorine vs.
  • Pyrimidine vs. Pyridine : The pyrimidine ring (two nitrogen atoms) offers enhanced π-stacking and hydrogen-bonding interactions compared to pyridine, which may improve binding to enzymes like PARP or DHODH .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid typically involves:

  • Functionalization of a fluorinated benzoic acid core.
  • Introduction of the pyrimidin-5-yl substituent via cross-coupling or condensation reactions.
  • Use of coupling reagents or catalytic systems to achieve selective bond formation.

Preparation via Cross-Coupling Reactions

One common approach is the Suzuki-Miyaura or related palladium-catalyzed cross-coupling between a halogenated fluorobenzoic acid derivative and a pyrimidinyl boronic acid or ester.

Typical Reaction Conditions:

Parameter Details
Starting Materials 2-Fluoro-5-halobenzoic acid (e.g., bromide) and pyrimidin-5-yl boronic acid or ester
Catalyst Pd-based catalyst (e.g., Pd(PPh3)4)
Base Potassium carbonate or acetate
Solvent Dioxane, DMF, or aqueous-organic mixtures
Temperature 80–110 °C
Reaction Time 1–12 hours

This method provides a direct C–C bond formation between the benzoic acid ring and the pyrimidinyl group, affording the target compound after purification.

Preparation via Amide Coupling and Subsequent Cyclization

Another method involves the preparation of intermediates such as 2-fluoro-5-(aminomethyl)benzoic acid derivatives, which are then reacted with pyrimidine-containing reagents under coupling conditions.

Key Reagents and Conditions:

Reagent/Condition Details
Coupling Agents O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
Base Diisopropylethylamine (DIPEA), triethylamine
Solvent Acetonitrile, dichloromethane, tetrahydrofuran
Temperature 0–60 °C
Reaction Time 3.5–12 hours

This method has been applied to synthesize related benzoic acid derivatives with complex substituents, demonstrating good yields (up to ~73%) and product purity confirmed by NMR and mass spectrometry.

Detailed Experimental Example from Literature

An example involving coupling with 2-fluoro-5-substituted benzoic acid derivatives includes:

Step Description
Reactants 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, coupling reagent HBTU, base DIPEA, solvent acetonitrile
Procedure The acid derivative (15.23 g, 51.07 mmol) was suspended in acetonitrile under nitrogen. DIPEA (19.6 mL, 112.3 mmol) was added, followed by the coupling partner. The mixture was cooled to 18 °C, HBTU (25.18 g, 66.39 mmol) was added over 30 minutes, stirred 2 hours at room temperature, then cooled to 3 °C for 1 hour before filtration. The solid was washed and dried to yield the product.
Yield 52.1%
Characterization Mass spectrum (MH+ 435), 1H NMR consistent with expected structure

This approach highlights the use of uronium-based coupling reagents for amide bond formation involving fluorobenzoic acid derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
Palladium-Catalyzed Cross-Coupling Pd catalyst, base, fluorobenzoic acid halide, pyrimidinyl boronic acid, 80–110 °C Moderate to High Direct C–C bond formation
Amide Coupling with Uronium Reagents HBTU or EDC·HCl, DIPEA or triethylamine, acetonitrile or DCM, 0–60 °C ~50–73% Suitable for complex substituted derivatives
Ullmann-Type Coupling CuBr2, diamine ligand, water, reflux Moderate Adaptable for C–N or C–C bond formation

Analytical and Characterization Data

  • NMR Spectroscopy: 1H NMR data typically show aromatic proton shifts consistent with fluorobenzoic acid and pyrimidinyl protons, with characteristic doublets and multiplets.
  • Mass Spectrometry: Molecular ion peaks (MH+) confirm molecular weight.
  • Purity: Preparative HPLC and recrystallization are used to achieve high purity.
  • Thermal Analysis: DSC and powder XRD confirm crystalline form and stability in some derivatives.

Q & A

Q. Q1. What are the key safety considerations when handling 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid in laboratory settings?

A:

  • Safety Protocols : Wear protective clothing, gloves, and goggles to avoid skin/eye contact. Use fume hoods for reactions due to potential irritancy (H315, H319, H335 hazard codes for skin/eye irritation and respiratory tract irritation) .
  • Waste Management : Classify waste as hazardous and dispose via certified biohazard waste services to prevent environmental contamination .
  • Mitigation : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. Q2. How is this compound synthesized, and what are common pitfalls in its fluorination step?

A:

  • Synthesis Strategy :
    • Core Structure Assembly : Couple pyrimidin-5-yl boronic acid with a fluorobenzoic acid derivative via Suzuki-Miyaura cross-coupling, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture .
    • Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange (Halex reaction) under anhydrous conditions. Common pitfalls include incomplete substitution due to steric hindrance from the pyrimidine group or side reactions at the carboxylic acid moiety.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product .

Q. Q3. What analytical techniques are recommended for characterizing this compound?

A:

  • Structural Confirmation :
    • NMR : ¹⁹F NMR (δ ~ -110 ppm for aromatic F; δ ~ -60 ppm for CF₃ in analogues) and ¹H NMR (pyrimidine protons at δ 8.5–9.0 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 261.04 (calculated for C₁₁H₆FN₂O₂) .
  • Purity Assessment : HPLC with C18 column (acetonitrile/0.1% formic acid mobile phase; UV detection at 254 nm) to verify ≥98% purity .

Advanced Research Questions

Q. Q4. How can this compound serve as a building block in kinase inhibitor development?

A:

  • Rational Design : The pyrimidine ring mimics adenine in ATP-binding pockets, while the fluorine enhances metabolic stability and bioavailability.
  • Derivatization :
    • Amide Formation : React the carboxylic acid with amines (e.g., HATU/DIPEA in DMF) to generate prodrugs or target-specific inhibitors .
    • Structure-Activity Relationship (SAR) : Modify the pyrimidine substituents (e.g., trifluoromethyl, chloro) to optimize binding affinity and selectivity .
  • Case Study : Analogues like 2-Chloro-4-fluoro-5-(pyrimidinyl)benzoic acid derivatives have shown IC₅₀ < 100 nM against EGFR mutants .

Q. Q5. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?

A:

  • Contradiction Source : Discrepancies arise from solvent polarity, pH, and crystallinity. For example, solubility in DMSO may vary due to hydrate formation.
  • Methodology :
    • Standardized Protocols : Measure solubility in buffered solutions (pH 2–8) using UV-Vis spectroscopy at 25°C .
    • Thermodynamic Analysis : Perform DSC/TGA to assess polymorphic forms affecting solubility .
    • Computational Modeling : Use COSMO-RS to predict solubility in diverse solvents .

Q. Q6. How is this compound utilized as a reference standard in drug impurity profiling?

A:

  • Application : Quantify trace impurities (<0.1%) in APIs using UPLC-MS/MS with a validated calibration curve (1–100 ng/mL range) .
  • Method Development :
    • Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient).
    • Detection : MRM transitions m/z 261 → 153 (quantifier) and 261 → 109 (qualifier) .

Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

A:

  • Challenges :
    • Exothermic Reactions : Fluorination steps may require precise temperature control (-10°C to 0°C).
    • Catalyst Cost : Pd-based catalysts increase production costs.
  • Solutions :
    • Process Optimization : Use flow chemistry for safer heat management and higher yields .
    • Catalyst Recycling : Implement Pd recovery via chelating resins or biphasic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
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2-Fluoro-5-(pyrimidin-5-yl)benzoic acid

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